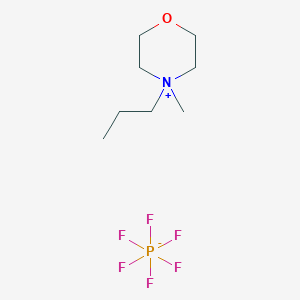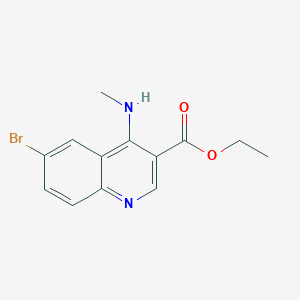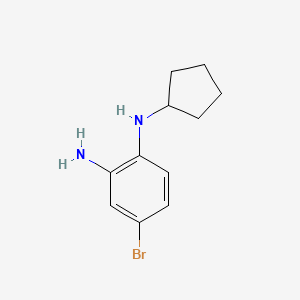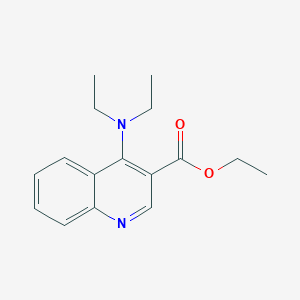![molecular formula C10H12N4OS B12118015 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-phenoxyethyl bromide with 4-amino-5-mercapto-1,2,4-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The phenoxyethyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9H-fluoren-9-yl)-2-[[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Ethyl [2-[[[4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Uniqueness
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C10H12N4OS |
|---|---|
Poids moléculaire |
236.30 g/mol |
Nom IUPAC |
3-(2-phenoxyethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c11-9-12-10(14-13-9)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Clé InChI |
QBYLTEXOLMYYGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)
![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)




![3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117968.png)


![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12117993.png)

![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)

![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)
